1-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinolin-6-ol
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Overview
Description
1-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinolin-6-ol is a compound that belongs to the class of tetrahydroisoquinolines, which are important structural motifs in various natural products and therapeutic lead compounds. This compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinolin-6-ol can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde are reacted in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Industrial production methods may involve the use of multicomponent reactions (MCRs) to improve atom economy, selectivity, and yield .
Chemical Reactions Analysis
1-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, often using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinolin-6-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
1-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinolin-6-ol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the pyridinyl and hydroxyl groups.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
1-(Pyridin-2-yl)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one: A related compound with a different substitution pattern.
These comparisons highlight the unique structural features and potential biological activities of this compound.
Properties
CAS No. |
601464-09-9 |
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Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C14H14N2O/c17-12-3-4-13-10(8-12)5-7-16-14(13)11-2-1-6-15-9-11/h1-4,6,8-9,14,16-17H,5,7H2 |
InChI Key |
ZOFDCRNANURLMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C=C(C=C2)O)C3=CN=CC=C3 |
Origin of Product |
United States |
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